molecular formula C9H10ClNO3 B13940776 (2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid

(2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid

Cat. No.: B13940776
M. Wt: 215.63 g/mol
InChI Key: OMUYGYYMCFKAET-ZETCQYMHSA-N
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Description

(2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid typically involves the use of protected amino acids and selective chlorination reactions. One common method includes the protection of the amino group followed by the introduction of the chloro and hydroxy substituents on the phenyl ring. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-oxophenylpropanoic acid.

    Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)propanoic acid.

    Substitution: Formation of various substituted phenylpropanoic acids depending on the substituent introduced.

Scientific Research Applications

(2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and hydroxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2s)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the chloro substituent.

    (2s)-2-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the hydroxy substituent.

    (2s)-2-Amino-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hydroxy group.

Uniqueness

The presence of both chloro and hydroxy substituents on the phenyl ring makes (2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(2S)-2-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1

InChI Key

OMUYGYYMCFKAET-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)Cl

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)Cl

Origin of Product

United States

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